molecular formula C9H9N3 B11920384 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile CAS No. 1256789-04-4

5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile

Cat. No.: B11920384
CAS No.: 1256789-04-4
M. Wt: 159.19 g/mol
InChI Key: BGVMPGDVBNGEAN-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with acrylonitrile in the presence of a base, followed by hydrogenation to yield the desired compound . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on charcoal.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, leading to different functionalized products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on charcoal is a typical method for reducing the nitrile group.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of this compound, such as amines, alcohols, and other substituted compounds. These derivatives can have enhanced biological activities and are useful in medicinal chemistry.

Scientific Research Applications

5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: Another nitrogen-containing heterocyclic compound with similar biological activities.

    1,5-Naphthyridine: Known for its medicinal properties and used in the synthesis of various pharmaceuticals.

    1,8-Naphthyridine: Exhibits a range of biological activities and is used in medicinal chemistry.

Uniqueness

5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile is unique due to its specific structure, which allows for diverse chemical modifications and the formation of various functionalized derivatives

Properties

CAS No.

1256789-04-4

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile

InChI

InChI=1S/C9H9N3/c10-4-7-3-8-1-2-11-6-9(8)12-5-7/h3,5,11H,1-2,6H2

InChI Key

BGVMPGDVBNGEAN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=C(C=N2)C#N

Origin of Product

United States

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